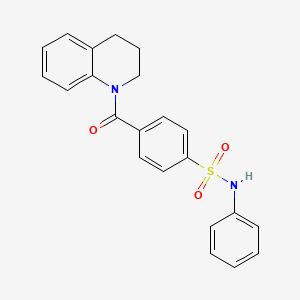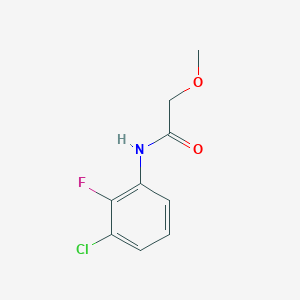![molecular formula C16H21N3OS B7547525 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)
1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a crucial component of B-cell receptor signaling.
作用機序
1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is activated by the binding of antigens to the B-cell receptor, leading to the phosphorylation of downstream signaling molecules and the activation of various signaling pathways. By inhibiting BTK, this compound can effectively block B-cell receptor signaling and induce apoptosis in B-cells, leading to the suppression of B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In a mouse model of CLL, this compound significantly reduced tumor burden and prolonged survival. This compound has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide.
実験室実験の利点と制限
One of the main advantages of 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also demonstrated good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, this compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for the research and development of 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. BTK plays a critical role in the activation of B-cells and the production of autoantibodies, which contribute to the pathogenesis of autoimmune diseases. By inhibiting BTK, this compound may be able to suppress the immune response and reduce inflammation in patients with autoimmune diseases.
Another future direction is in the development of combination therapies. This compound has shown synergistic effects when combined with other anti-cancer agents, and further studies are needed to identify optimal combinations and dosing regimens. Additionally, the development of biomarkers for patient selection and monitoring may help to improve the efficacy and safety of this compound in clinical trials.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in B-cell malignancies and autoimmune diseases. Its selectivity for BTK and good pharmacokinetic properties make it a promising candidate for clinical development. Further studies are needed to evaluate its safety and efficacy in humans and to identify optimal combination therapies and biomarkers for patient selection and monitoring.
合成法
The synthesis of 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one involves the reaction of 1-(4-tert-butylphenyl)propan-1-one with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified using column chromatography. This method yields this compound with a purity of over 99%.
科学的研究の応用
1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one has been extensively studied for its therapeutic potential in various diseases. One of the most promising applications of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound can effectively block B-cell receptor signaling and induce apoptosis in B-cells, leading to the suppression of B-cell malignancies.
特性
IUPAC Name |
1-(4-tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11(21-15-18-17-10-19(15)5)14(20)12-6-8-13(9-7-12)16(2,3)4/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLKRSTXMJDPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)

![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)



![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)